1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-4-3-5-14-6-8/h8H,3-6,11H2,1-2H3 |
InChI Key |
WVCSFMWGDWUNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CCCOC2)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Compounds
The foundational step in pyrazole synthesis is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This reaction forms the pyrazole core rapidly and with good regioselectivity.
| Step | Reagents | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate + 1,3-diketone | Ethanol, reflux | Formation of 3,5-disubstituted pyrazole | 68–99 | High regioselectivity; rapid reaction |
| 2 | Methylation (alkylation) | Base (e.g., sodium hydride), methyl iodide or methyl sulfate | Introduction of methyl groups at N-1 and C-4 | 75–90 | Controlled to avoid overalkylation |
This approach is widely used due to its simplicity and accessibility of starting materials. For 1,4-dimethyl substitution, selective methylation of the pyrazole nitrogen and carbon is required.
Incorporation of the Oxan (Tetrahydropyran) Group
The oxan substituent at position 3 is introduced via nucleophilic substitution or coupling reactions involving pre-functionalized pyrazole intermediates.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-bromo or 3-chloropyrazole + tetrahydropyran-3-ol or derivative | Polar aprotic solvent (DMF), base (K2CO3 or NaH), 50–80 °C | 60–85 | Requires protection of amino group if present |
| Suzuki-Miyaura coupling | 3-boronated pyrazole + tetrahydropyranyl halide | Pd catalyst, base, inert atmosphere | 70–90 | High selectivity, mild conditions |
The choice of method depends on availability of intermediates and desired purity. Protection/deprotection steps may be necessary to avoid side reactions.
Sonication-Assisted Cyclization
Recent advances include the use of ultrasound (sonication) to accelerate pyrazole ring formation and improve yields. This method involves the cyclization of hydrazine hydrate with nitrile or ester precursors under sonication, reducing reaction times significantly.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate + ester or nitrile precursor | Sonication, acetic acid, 1–2 h | 75–95 | Environmentally friendly, metal-free |
Sonication has been shown to enhance reaction kinetics and can be adapted for the preparation of pyrazoles with various substituents, including oxan groups.
Multi-Step Synthesis Summary
A typical synthetic route for 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine may involve:
- Preparation of 5-amino-1,4-dimethylpyrazole via cyclocondensation and methylation.
- Functionalization at the 3-position by nucleophilic substitution with oxan-3-yl derivatives.
- Purification by column chromatography and recrystallization.
Comparative Data Table of Preparation Routes
| Preparation Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclocondensation + Methylation | Hydrazine hydrate, 1,3-diketone, methyl iodide | 4–24 h | 75–90 | Simple, high regioselectivity | Requires careful control of methylation |
| Nucleophilic Substitution for Oxan | 3-halopyrazole, tetrahydropyran-3-ol, base | 6–12 h | 60–85 | Direct introduction of oxan group | Possible side reactions, need for protection |
| Suzuki-Miyaura Coupling | Boronic acid pyrazole, oxan halide, Pd catalyst | 8–16 h | 70–90 | Mild conditions, high selectivity | Requires expensive catalyst |
| Sonication-Assisted Cyclization | Hydrazine hydrate, ester/nitrile precursors | 1–2 h | 75–95 | Fast, green chemistry approach | Limited substrate scope |
Research Findings on Optimization and Characterization
- Catalysis: Nano-ZnO and other metal oxide catalysts have been reported to enhance yields and reduce reaction times in pyrazole synthesis.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients followed by recrystallization in ethanol/water mixtures achieves >95% purity.
- Spectroscopic Confirmation: ^1H and ^13C NMR confirm substitution patterns; IR spectroscopy identifies functional groups (C-N, N-H, C-O stretches). Single-crystal X-ray diffraction resolves conformational details of the oxan ring relative to the pyrazole core.
- Yield Optimization: Controlling temperature, solvent polarity, and stoichiometry is critical to minimize regioisomer formation and maximize yield.
Summary Table of Key Spectroscopic Data for this compound
| Technique | Key Signals/Features | Interpretation |
|---|---|---|
| ^1H NMR | Singlets at δ ~2.3 ppm (methyls), multiplets 1.2–4.0 ppm (oxan protons), broad singlet ~5.0 ppm (NH2) | Confirms methyl and oxan substitution, amine presence |
| ^13C NMR | Signals at δ ~10–15 ppm (methyl carbons), 60–75 ppm (oxan carbons), 140–160 ppm (pyrazole carbons) | Carbon environment consistent with structure |
| IR Spectroscopy | Bands at 3300–3500 cm^-1 (NH2 stretch), 1250–1300 cm^-1 (C-N), 1100 cm^-1 (C-O) | Functional group confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 195 (M+) | Molecular weight confirmation |
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine typically involves reacting appropriate precursors under controlled conditions. A common method involves cyclizing a suitable hydrazine derivative with a diketone, followed by introducing the oxan group through a nucleophilic substitution reaction. This process often requires solvents like ethanol or methanol and catalysts like acid or base to facilitate the cyclization and substitution. Industrial production may involve large-scale batch or continuous flow processes to ensure high yield and purity, using automated reactors and precise control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Biological Activities
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-position substituent on the pyrazole core is critical for modulating biological activity and physicochemical properties. Below is a detailed comparison with analogs differing in the 3-position substituent:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Oxan-3-yl vs. Oxetan-3-yl : The tetrahydropyran group (oxan-3-yl) offers greater steric bulk and a larger hydrogen-bonding surface compared to the smaller oxetane ring (oxetan-3-yl). This difference may enhance target binding in enzyme inhibition but reduce solubility .
- Aromatic vs. Aliphatic Substituents : Pyridin-4-yl and 4-ethylphenyl groups introduce aromatic π-π stacking and hydrogen-bonding interactions, which are absent in alkyl substituents like pentan-3-yl. For example, 3-(4-ethylphenyl)-1H-pyrazol-5-amine derivatives show thrombin inhibition due to aromatic interactions with serine residues .
Biological Activity
1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazole ring and an oxan moiety, suggests various applications in pharmacology, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant case studies.
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a five-membered pyrazole ring substituted with a dimethyl group and an oxan group, which may enhance its reactivity and biological interactions .
Biological Activity Overview
This compound exhibits a range of biological activities:
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds with a similar pyrazole structure often demonstrate anti-inflammatory effects. The presence of the oxan group may enhance these properties by modulating specific biological pathways involved in inflammation .
2. Anticancer Potential
Studies on related pyrazole derivatives have shown promise against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against pancreatic ductal adenocarcinoma (PANC-1) cells, suggesting potential therapeutic applications in oncology .
The mechanism of action appears to involve the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of signaling pathways related to pain and inflammation, making it a candidate for drug development in these areas .
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and diketones, followed by nucleophilic substitution to introduce the oxan group. Common solvents include ethanol or methanol, with acid or base catalysts facilitating the reaction .
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives, researchers found that certain compounds demonstrated significant cytotoxicity against PANC-1 cells. The results indicated that structural modifications could enhance anticancer activity, providing insights into optimizing the design of new therapeutic agents based on the pyrazole scaffold .
Case Study 2: Anti-inflammatory Effects
A comparative analysis of several pyrazole derivatives revealed that those containing oxan groups exhibited enhanced anti-inflammatory activity in preclinical models. These findings support further investigation into the specific mechanisms through which this compound exerts its effects .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves multistep reactions, including amination and alkylation of pyrazole precursors. Key steps:
- Precursor preparation : Start with 5-methylpyrazole derivatives and introduce oxan-3-yl groups via nucleophilic substitution.
- Reaction optimization : Use solvents like ethanol or acetonitrile under reflux (60–80°C) with catalysts (e.g., Pd/C for hydrogenation). Vary temperature, solvent polarity, and reaction time to maximize yield.
- Example data :
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 12 | 65 |
| ACN | 80 | 8 | 72 |
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Techniques :
- X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules) to resolve bond lengths/angles .
- NMR spectroscopy : Analyze - and -NMR shifts. Methyl groups at positions 1 and 4 show distinct singlet peaks (~2.3–2.5 ppm for ), while oxan-3-yl protons exhibit multiplet patterns (3.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for : 211.13) .
Q. What initial biological screening strategies are recommended to evaluate its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Focus on hydrogen bonding with oxan-3-yl oxygen and hydrophobic interactions with methyl groups.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- Validation : Compare computational binding affinities with experimental IC values. Discrepancies >10% suggest model recalibration .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR principles apply?
- Approach :
- Modify substituents : Replace oxan-3-yl with other heterocycles (e.g., tetrahydrofuran) and test activity.
- Key SAR findings :
| Substituent | Enzyme Inhibition (% at 10 µM) |
|---|---|
| Oxan-3-yl | 78 |
| Tetrahydrofuran-2-yl | 52 |
- Conclusion : Oxan-3-yl enhances hydrogen-bonding capacity, critical for target engagement .
Q. How can contradictory data on thermal stability be resolved through experimental design?
- Case study : Conflicting DSC results (T = 180°C vs. 210°C).
- Resolution :
- Controlled testing : Repeat under inert (N) vs. oxidative (air) atmospheres.
- Findings : Degradation at 180°C in air (oxidation) vs. 210°C in N.
- Implication : Stability is environment-dependent; storage recommendations include desiccated, oxygen-free conditions .
Q. What strategies mitigate side reactions during functionalization of the pyrazole core?
- Preventive measures :
- Protecting groups : Use Boc for the amine (-NH) during alkylation.
- Catalyst selection : Employ Pd(OAc)/XPhos for Suzuki couplings to minimize homocoupling byproducts.
- Reaction monitoring : TLC or LC-MS at 30-min intervals to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
